![molecular formula C10H20ClN B3009581 (2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride CAS No. 2402829-17-6](/img/structure/B3009581.png)
(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that can provide insights into the synthesis of (2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride. For instance, the synthesis of a tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold described in Paper 1 utilizes a [1,3]-dipolar cycloaddition reaction, which is a versatile method that could potentially be adapted for the synthesis of spirocyclic amines . Similarly, the synthesis of 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene as described in Paper 2 involves an amino acid-derived acylnitroso Diels-Alder reaction, another powerful tool for constructing complex cyclic structures .
Molecular Structure Analysis
The molecular structure of spirocyclic amines can be complex, with multiple chiral centers and possible diastereoisomers. In the case of the tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine, the formation of diastereoisomers is influenced by the choice of base, with organic bases favoring one isomer over another due to π-interactions . This suggests that the molecular structure of (2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride could also exhibit such stereoselectivity during its synthesis.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that spirocyclic amines can participate in various reactions, such as cycloadditions and transpeptidations. The novel transpeptidation reaction mentioned in Paper 2, which directs the stereochemistry of the initial cycloaddition, could be a critical step in differentiating the carboxyl groups of complex amines . These reactions are essential for the functionalization and further derivatization of the spirocyclic amine core.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride are not directly reported, the properties of similar compounds can be inferred. For example, the solubility of the compound in various solvents, its melting point, and its stability under different conditions would be important characteristics to consider. The hydrochloride salt form would likely enhance the compound's water solubility, making it more amenable to biological studies or pharmaceutical applications. The presence of chiral centers would also affect the compound's optical activity, which could be analyzed using techniques such as polarimetry or circular dichroism.
Scientific Research Applications
Chemical Synthesis and Stereochemistry
- Synthesis and Stereochemistry : This compound has been studied in the context of chemical synthesis and stereochemistry. For example, Murai et al. (2000) researched the synthesis and absolute stereochemistry of related spiro[3.3]heptane compounds. They used methods like X-ray crystallography and circular dichroism to determine the absolute configuration of these compounds (Murai, Soutome, Yoshida, Osawa, & Harada, 2000).
Pharmacological and Biological Screening
- Pharmacological Evaluation : In pharmacology, researchers have synthesized and evaluated similar spirocyclic compounds. For instance, Li et al. (2015) designed and synthesized sulfonamide derivatives of a related spirocyclic compound for their anticonvulsant activities. They evaluated these compounds using various models and found some compounds showing promising results (Li, Lou, Wang, Wang, Xiao, Hu, Liu, & Hong, 2015).
Chemical Properties and Characterization
- Characterization of Derivatives : The characterization of various spirocyclic derivatives has been a focus area in research. For example, Radchenko et al. (2010) discussed the synthesis and molecular structure of cyclobutane-derived diamines, including derivatives of spiro[3.3]heptane. They developed new synthetic approaches and evaluated the conformational preferences using techniques like X-ray diffraction (Radchenko, Pavlenko, Grygorenko, Volochnyuk, Shishkina, Shishkin, & Komarov, 2010).
Safety and Hazards
properties
IUPAC Name |
(2,2-dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-9(2)6-10(7-9)3-8(4-10)5-11;/h8H,3-7,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBXXTVHNXGEPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC(C2)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride |
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